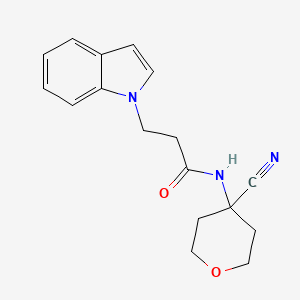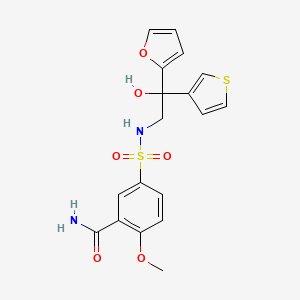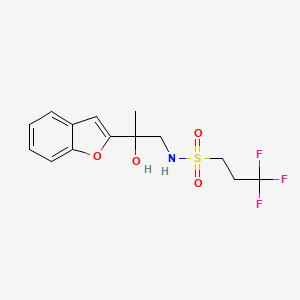
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16F3N3O3S and its molecular weight is 435.42. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chiral Resolution and Absolute Configuration Assignment
A study focused on the chiral separation of enantiomeric couples of three potential A3 adenosine receptor antagonists, which include derivatives related to the compound of interest. The separation was achieved using high-performance liquid chromatography (HPLC). Optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) were utilized alongside Density Functional Theory (DFT) calculations to assign absolute configurations to these compounds (Rossi et al., 2016).
Synthesis and Antimicrobial Activity
Another research explored the synthesis of novel heterocyclic compounds with a sulfamido moiety, demonstrating antibacterial and antifungal activities. This synthesis route introduces a variety of structures, including derivatives that may align with the compound , highlighting its potential as a scaffold for developing antimicrobial agents (Nunna et al., 2014).
Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase
Research on 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates revealed potent dual inhibitory activity against human thymidylate synthase and dihydrofolate reductase, indicating significant therapeutic potential. The study's findings suggest that derivatives of the core structure, similar to the compound of interest, could be developed into effective anticancer or antimicrobial agents due to their mechanism of action (Gangjee et al., 2008).
Anticancer Activity
The synthesis and evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives for their anticancer activity were explored. This study demonstrates the potential of derivatives for selective cytotoxic effects against certain leukemia cell lines, underscoring the compound's utility in developing novel anticancer therapies (Horishny et al., 2021).
Molecular Docking Studies for Anti-Inflammatory Agents
A series of novel derivatives were synthesized and evaluated for their anti-inflammatory activity using both in vitro and in vivo models. The study also included molecular docking to understand the compounds' binding affinity towards human serum albumin, indicating the relevance of such derivatives in designing anti-inflammatory drugs (Nikalje et al., 2015).
Propriétés
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c21-20(22,23)29-16-8-6-14(7-9-16)24-17(27)10-15-11-18(28)26-19(25-15)30-12-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,24,27)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGYAYGYINTNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2714736.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2714742.png)
![2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide](/img/structure/B2714745.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2714747.png)



![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2714752.png)
![(1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine](/img/structure/B2714753.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2714754.png)
![6-chloro-N-[3-(2,2,2-trifluoroethoxy)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2714755.png)
